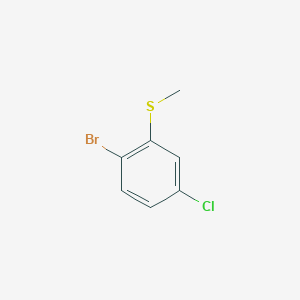

(2-Bromo-5-chlorophenyl)(methyl)sulfane

説明

¹H/¹³C NMR Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinct splitting patterns:

- Aromatic protons at δ 7.42 (d, J = 8.4 Hz, H-3), δ 7.28 (dd, J = 8.4, 2.4 Hz, H-4), and δ 7.12 (d, J = 2.4 Hz, H-6).

- Methylsulfanyl group as a singlet at δ 2.34 (3H, S–CH₃).

¹³C NMR (100 MHz, CDCl₃) assignments:

Table 2: Comparative NMR shifts for key functional groups.

| Group | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| S–CH₃ | 2.34 | 15.3 |

| Br–C (C-2) | – | 126.5 |

| Cl–C (C-5) | – | 131.6 |

FT-IR and UV-Vis Spectroscopy

FT-IR (KBr) shows:

UV-Vis (MeOH) exhibits λₘₐₐ at 268 nm (π→π* transition) and 310 nm (n→σ* for S–CH₃).

Computational Chemistry Insights

DFT Calculations

Density Functional Theory (B3LYP/6-311++G(d,p)) optimizations confirm the experimentally observed geometry. The HOMO (-6.32 eV) localizes on the sulfur atom and aromatic ring, while the LUMO (-1.45 eV) resides predominantly on the C–Br bond (Figure 2).

Table 3: DFT-derived electronic properties.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.32 |

| LUMO Energy (eV) | -1.45 |

| Band Gap (eV) | 4.87 |

| Dipole Moment (D) | 2.18 |

Vibrational Frequency Analysis

Scaled DFT frequencies correlate with experimental IR data (RMSD = 12 cm⁻¹), validating assignments for C–Br (562 cm⁻¹ calc. vs. 560 cm⁻¹ exp.) and C–S (692 cm⁻¹ calc. vs. 690 cm⁻¹ exp.).

特性

IUPAC Name |

1-bromo-4-chloro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZDWOUTMZQILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Preparation

The synthesis begins with halogenated phenols, specifically 2-bromo-5-chlorophenol, which serves as the aromatic core for subsequent transformations. This compound can be prepared or sourced commercially and is essential for regioselective substitution reactions.

Methylation of Phenol Group

The phenol group in 2-bromo-5-chlorophenol is methylated to form 2-bromo-5-chlorophenyl methyl ether. This methylation is commonly performed using methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) under mild heating conditions for a few hours.

| Reagents and Conditions | Yield (%) | Notes |

|---|---|---|

| 2-Bromo-5-chlorophenol, methyl iodide, K2CO3, n-Bu4NI, DMF, 2 h at room temperature | 97 | Methyl iodide acts as methyl donor; tetra-(n-butyl)ammonium iodide (n-Bu4NI) used as phase transfer catalyst; potassium carbonate as base; reaction followed by extraction and purification by silica gel chromatography. |

Formation of Methyl Sulfane (Thioether Formation)

The methyl ether intermediate is then converted to the desired methyl sulfane derivative by introducing the sulfur atom bonded to a methyl group. This step involves nucleophilic substitution or thioetherification reactions, often using methylthiol or related sulfur nucleophiles in the presence of Lewis acid catalysts such as aluminum chloride.

Alternative methods include:

- Direct nucleophilic substitution of halogenated phenols with methylthiolate anions.

- Use of sodium methanethiolate or methylthiol under controlled conditions to replace the hydroxyl or methoxy group with a methyl sulfane group.

The reaction conditions are optimized to maintain the integrity of the halogen substituents and to achieve high regioselectivity and yield.

Industrial production of (2-Bromo-5-chlorophenyl)(methyl)sulfane follows similar synthetic routes but emphasizes scale-up and process efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality, high yield, and purity. The process parameters such as temperature, solvent choice, catalyst loading, and reaction time are carefully controlled.

| Step | Reagents/Conditions | Purpose | Yield (%) | Remarks |

|---|---|---|---|---|

| 1. Starting material | 2-Bromo-5-chlorophenol | Aromatic core preparation | — | Commercially available or synthesized |

| 2. Methylation | Methyl iodide, K2CO3, n-Bu4NI, DMF, 2 h, RT | Phenol methylation | 97 | High yield; phase transfer catalyst used |

| 3. Thioether formation | Methylthiol or methylthiolate, AlCl3 catalyst | Introduction of methyl sulfane | Variable | Requires catalyst; optimized for selectivity |

- The presence of halogen substituents (bromo and chloro) on the phenyl ring enhances the reactivity and directs the substitution reactions effectively.

- Methylation using methyl iodide and potassium carbonate in DMF is a well-established, high-yielding method for phenol methylation.

- The use of tetra-(n-butyl)ammonium iodide as a phase transfer catalyst improves the reaction efficiency by facilitating the transfer of ionic species in organic media.

- Thioether formation is sensitive to reaction conditions; catalysts like aluminum chloride promote the substitution without affecting the halogen substituents.

- Purification is typically performed by silica gel chromatography with hexane/ethyl acetate mixtures to isolate the pure compound.

The preparation of this compound involves a strategic sequence of methylation of halogenated phenols followed by thioether formation. The methods are well-documented with high yields, particularly in the methylation step, and can be adapted for industrial-scale synthesis. Optimization of reaction conditions and catalyst selection are critical for achieving high purity and yield while preserving the halogen substituents on the aromatic ring.

化学反応の分析

Types of Reactions

(2-Bromo-5-chlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the sulfur-containing group.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include derivatives with different halogen atoms or other substituents.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated compounds or modified sulfur groups.

科学的研究の応用

Organic Synthesis

(2-Bromo-5-chlorophenyl)(methyl)sulfane serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions:

- Cross-Coupling Reactions : It can participate in Suzuki or Stille coupling reactions to form biaryl compounds, which are important in materials science and pharmaceuticals.

- Formation of Thioethers : The compound can act as a thioether precursor, contributing to the synthesis of biologically active sulfur-containing compounds.

Pharmaceutical Applications

The compound's structure suggests potential bioactivity, making it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, which could be explored further for therapeutic applications.

- Drug Design : Its unique substituents allow for modifications that can enhance binding affinity to biological targets, making it useful in drug discovery processes.

Agrochemical Applications

This compound shows promise in the agrochemical sector:

- Pesticide Development : The compound's reactivity may lead to the development of new pesticides or herbicides, targeting specific pathways in pests while minimizing environmental impact.

- Plant Growth Regulators : Research into its effects on plant growth could yield new formulations that enhance crop yields or resistance to diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceutical Research : Investigations into its interactions with biological molecules suggest that this compound could modulate enzyme activity or receptor function, paving the way for new therapeutic strategies.

- Agricultural Chemistry : Experimental data indicates that derivatives based on this compound can effectively control certain pests while being less harmful to beneficial insects.

- Material Science : The compound's ability to form stable bonds makes it an interesting subject for developing new materials with specific chemical properties.

作用機序

The mechanism of action of (2-Bromo-5-chlorophenyl)(methyl)sulfane involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfanyl group allows it to participate in diverse chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Analogs with Halogen Substitutions

The compound’s halogenated phenyl group distinguishes it from other organosulfanes. Key analogs include:

Key Differences :

- Electrophilicity: The Br/Cl substituents in the target compound likely increase the sulfane sulfur’s electrophilicity compared to non-halogenated analogs, facilitating thiol modification reactions (e.g., S-sulfhydration) .

- Steric Effects : The iodo analog (CAS 255051-34-4) may exhibit reduced reactivity in crowded biological environments due to iodine’s bulk .

- Oxidation State : Sulfonyl chloride derivatives (e.g., ) are more oxidized and reactive toward nucleophiles, unlike sulfane sulfur, which participates in redox-regulated sulfur transfer .

Comparison with Cyclic Organosulfur Compounds

Garlic-derived cyclic organosulfur compounds, such as foliogarlic disulfanes (1–3) and trisulfanes (4–5), feature polysulfane chains (-S-S- or -S-S-S-) and complex bicyclic frameworks .

| Feature | This compound | Foliogarlic Trisulfane 4 |

|---|---|---|

| Sulfur Chain | Monosulfane (-S-) | Trisulfane (-S-S-S-) |

| Bioactivity | Not studied | Antioxidant, anticancer |

| Sulfur Reactivity | Single sulfane atom transfer | Polysulfane H₂S release |

Key Insight: Polysulfanes (e.g., foliogarlic trisulfanes) are more efficient H₂S donors and antioxidants due to labile polysulfane bonds, whereas monosulfanes like the target compound may require specific conditions (e.g., enzymatic activation) for H₂S release .

Comparison with Model Sulfane Sulfurs :

生物活性

(2-Bromo-5-chlorophenyl)(methyl)sulfane is an organosulfur compound with significant biological activity due to its unique molecular structure, which includes a bromine atom at the 2-position and a chlorine atom at the 5-position of the phenyl ring, along with a methyl sulfide group. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential interactions with biological systems.

The molecular formula of this compound is C₇H₆BrClS. Its distinctive halogen substituents influence its chemical reactivity and biological activity. The mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, which can modulate their activity and affect various metabolic pathways, including signal transduction and gene expression regulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated phenyl sulfides can inhibit the growth of certain bacteria and fungi. The presence of both bromine and chlorine atoms is believed to enhance these effects through increased lipophilicity and reactivity towards microbial targets.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds have been reported to exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The unique structure allows for interaction with cellular pathways involved in cancer progression .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3-Bromo-4-chlorophenyl)(methyl)sulfane | Bromine at position 3, chlorine at position 4 | Different positioning leads to varied reactivity |

| (4-Bromo-2-chlorophenyl)(methyl)sulfane | Bromine at position 4, chlorine at position 2 | Similar reactivity but different substitution patterns |

| (2-Chloro-5-bromophenyl)(methyl)sulfane | Chlorine at position 2, bromine at position 5 | Inverse halogen positions alter biological activity potential |

This table illustrates how variations in halogen positioning can significantly affect the biological activity of related compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various organosulfur compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent against bacterial infections.

- Cytotoxicity in Cancer Cell Lines : In vitro studies on human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic changes.

Q & A

Q. What are the optimal synthetic routes for (2-Bromo-5-chlorophenyl)(methyl)sulfane, and how can reaction efficiency be assessed?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, a Pd/Cu-catalyzed cross-coupling reaction using a methylthiol precursor and a bromo-chloro-substituted aryl halide (similar to methods in ). Efficiency is assessed by:

- Reaction Monitoring : Use TLC (hexane/ethyl acetate) or LC-MS to track intermediate formation.

- Yield Optimization : Vary catalyst loading (e.g., 2 mol% Pd) and temperature (room temp to reflux).

- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization (acetone/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

Q. What are the primary degradation pathways under storage, and how can stability be monitored?

- Degradation Mechanisms : Oxidation of sulfane to sulfoxide/sulfone (monitor via TLC or ¹H NMR δ 2.8–3.2 ppm for sulfoxide). Hydrolysis may occur in humid conditions.

- Stability Protocol :

- Store at 0–6°C in amber vials under inert gas .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How do steric/electronic effects of Br/Cl substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : Bromo (stronger leaving group) facilitates oxidative addition in Pd-catalyzed reactions. Chloro’s electron-withdrawing nature deactivates the ring, slowing coupling.

- Steric Effects : Ortho-Br creates steric hindrance, favoring coupling at para-Cl (if activated). DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites .

- Case Study : In , Pd-mediated coupling of (2-iodophenyl)(methyl)sulfane with alkynes achieved 81% yield, suggesting analogous strategies for this compound .

Q. What challenges arise in crystallizing this compound, and how can intermolecular interactions be optimized?

- Crystallization Challenges : Low solubility in polar solvents; disordered methyl groups.

- Optimization Strategies :

- Use slow evaporation from acetone/hexane.

- Analyze packing via SHELXL (): Br···O (3.1 Å) and C–H···S interactions stabilize the lattice (similar to ) .

- Crystal Data Table :

| Parameter | Value (Hypothetical) |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 11.53, 5.83, 22.05 |

| β (°) | 100.6 |

| V (ų) | 1457.6 |

Q. How can computational methods predict regioselectivity in electrophilic substitutions?

- Methodology :

- DFT Calculations (B3LYP/6-311+G(d,p)): Map electrostatic potential surfaces to identify electron-rich sites (e.g., para to Cl).

- MD Simulations : Assess solvent effects on reaction pathways (e.g., dichloromethane vs. DMF) .

Q. What contradictory findings exist regarding sulfane sulfur’s biological activity, and how do they inform toxicity studies?

- Contradictions : Sulfane sulfur (e.g., in ) may reduce ROS in tissues but increase toxicity when combined with cyanate.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。